![molecular formula C8H17N2NaO6S2 B7881348 sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7881348.png)
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the empirical formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol monoacetoacetate monoacrylate can be synthesized through the esterification of propylene glycol with acetoacetic acid, followed by acrylation. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of propylene glycol monoacetoacetate monoacrylate involves large-scale esterification reactors where propylene glycol and acetoacetic acid are mixed in the presence of a catalyst. The reaction mixture is then subjected to acrylation using acrylic acid or its derivatives. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: Propylene glycol monoacetoacetate monoacrylate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Propylene glycol monoacetoacetate monoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of bio-compatible materials for medical and biological applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mechanism of Action
The mechanism of action of propylene glycol monoacetoacetate monoacrylate involves its ability to undergo polymerization and form stable complexes with other molecules. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions facilitate the formation of stable structures that are essential for its applications in drug delivery, coatings, and adhesives.
Comparison with Similar Compounds
Propylene glycol diacrylate: Similar in structure but with two acrylate groups instead of one acetoacetate and one acrylate group.
Ethylene glycol monoacetoacetate monoacrylate: Similar in structure but with ethylene glycol instead of propylene glycol.
Uniqueness: Propylene glycol monoacetoacetate monoacrylate is unique due to its combination of acetoacetate and acrylate functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and complex formation capabilities.
Properties
IUPAC Name |
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAIRCLBMGXCZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
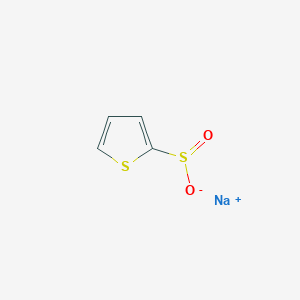
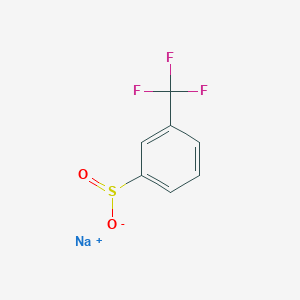
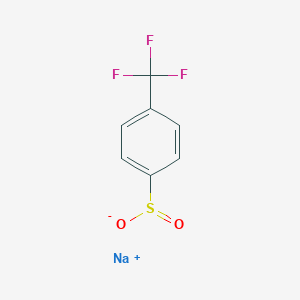
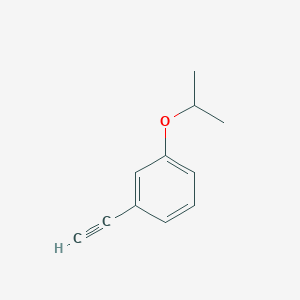
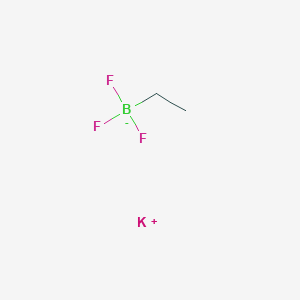
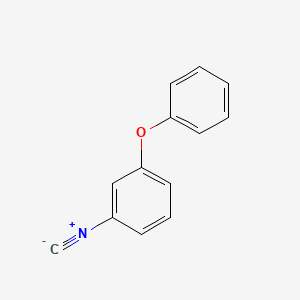
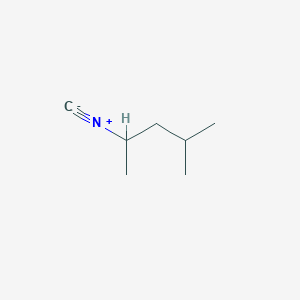
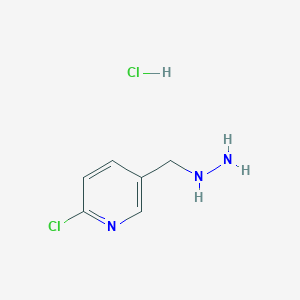
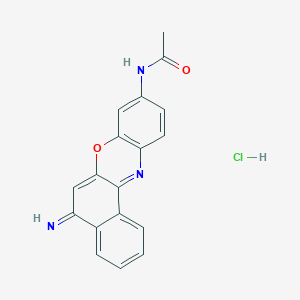
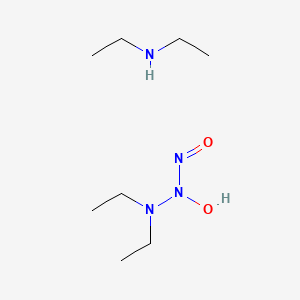
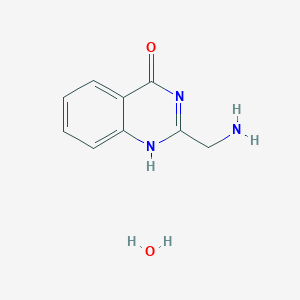
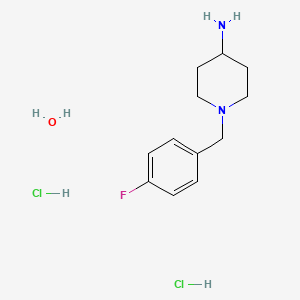
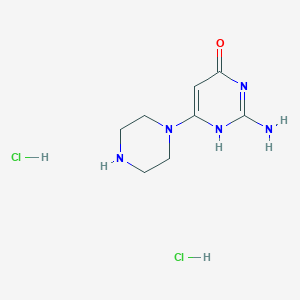
carbohydrazide](/img/structure/B7881364.png)
